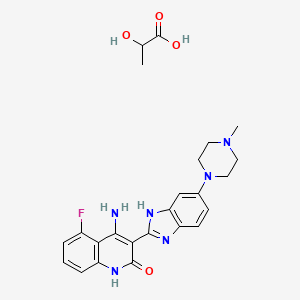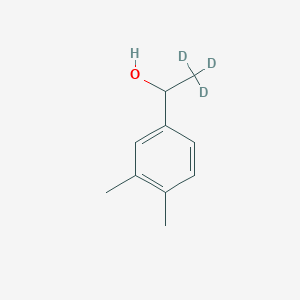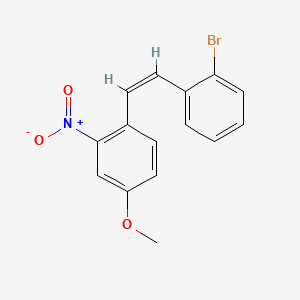![molecular formula C49H30N6Na6O23S6 B1141301 hexasodium;8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate CAS No. 202983-32-2](/img/structure/B1141301.png)
hexasodium;8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du NF279 implique plusieurs étapes, à partir des dérivés du naphtalène appropriés. Les étapes clés comprennent :
Formation de l'intermédiaire bis-imino : Cela implique la réaction de dérivés du naphtalène avec la phénylènediamine dans des conditions contrôlées.
Sulfonation : L'intermédiaire est ensuite soumis à une sulfonation à l'aide de trioxyde de soufre ou d'acide chlorosulfonique afin d'introduire des groupes acides sulfoniques.
Neutralisation : Le produit sulfoné est neutralisé avec de l'hydroxyde de sodium pour former le sel hexasodique
Méthodes de production industrielle
La production industrielle du NF279 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :
Synthèse en vrac d'intermédiaires : De grandes quantités de dérivés du naphtalène et de phénylènediamine sont mis en réaction dans des réacteurs industriels.
Sulfonation continue : L'étape de sulfonation est réalisée dans des réacteurs à flux continu pour assurer une qualité de produit constante.
Purification et cristallisation : Le produit final est purifié par cristallisation et filtration pour obtenir du NF279 de haute pureté
Analyse Des Réactions Chimiques
Types de réactions
Le NF279 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le NF279 peut être oxydé dans des conditions oxydantes fortes, ce qui conduit à la formation de divers produits oxydés.
Réduction : Le composé peut être réduit en utilisant des agents réducteurs comme le borohydrure de sodium, ce qui entraîne la réduction des groupes acides sulfoniques.
Substitution : Le NF279 peut subir des réactions de substitution où les groupes acides sulfoniques sont remplacés par d'autres groupes fonctionnels
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène ou permanganate de potassium en milieu acide ou basique.
Réduction : Borohydrure de sodium ou hydrure de lithium et d'aluminium dans des solvants anhydres.
Substitution : Divers nucléophiles comme les amines ou les thiols en conditions basiques
Produits majeurs
Oxydation : Dérivés oxydés avec des groupes fonctionnels supplémentaires contenant de l'oxygène.
Réduction : Dérivés réduits avec moins de groupes acides sulfoniques.
Substitution : Dérivés substitués avec de nouveaux groupes fonctionnels remplaçant les groupes acides sulfoniques
Applications de la recherche scientifique
Le NF279 a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme antagoniste sélectif dans les études impliquant les récepteurs P2X1.
Biologie : Employé dans des expériences pour comprendre le rôle des récepteurs P2X1 dans divers processus biologiques.
Médecine : Étudié pour ses applications thérapeutiques potentielles dans des conditions impliquant une dysrégulation des récepteurs P2X1.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs P2X1
Mécanisme d'action
Le NF279 exerce ses effets en se liant sélectivement et en inhibant les récepteurs P2X1. Cette inhibition empêche l'activation de ces récepteurs par l'adénosine triphosphate (ATP), bloquant ainsi les voies de signalisation en aval. Le composé interfère également avec l'engagement fonctionnel de CCR5 et CXCR4 par la protéine d'enveloppe du VIH-1, ce qui en fait un inhibiteur dual du corécepteur du VIH-1 .
Applications De Recherche Scientifique
NF279 has a wide range of applications in scientific research, including:
Chemistry: Used as a selective antagonist in studies involving P2X1 receptors.
Biology: Employed in experiments to understand the role of P2X1 receptors in various biological processes.
Medicine: Investigated for its potential therapeutic applications in conditions involving P2X1 receptor dysregulation.
Industry: Utilized in the development of new drugs targeting P2X1 receptors
Mécanisme D'action
NF279 exerts its effects by selectively binding to and inhibiting P2X1 receptors. This inhibition prevents the activation of these receptors by adenosine triphosphate (ATP), thereby blocking the downstream signaling pathways. The compound also interferes with the functional engagement of CCR5 and CXCR4 by the HIV-1 envelope protein, making it a dual HIV-1 coreceptor inhibitor .
Comparaison Avec Des Composés Similaires
Composés similaires
Suramin : Un autre antagoniste des récepteurs P2X avec une sélectivité plus large.
PPADS (acide pyridoxal-phosphate-6-azophényl-2',4'-disulfonique) : Un antagoniste non sélectif des récepteurs P2X.
NF023 : Un antagoniste sélectif des récepteurs P2X1 avec une structure chimique différente
Unicité du NF279
Le NF279 est unique en raison de sa forte sélectivité pour les récepteurs P2X1 et de son double rôle en tant qu'inhibiteur du corécepteur du VIH-1. Cela en fait un outil précieux à la fois dans les études sur les récepteurs et dans la recherche sur le VIH .
Propriétés
IUPAC Name |
hexasodium;8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H36N6O23S6.6Na/c56-45(50-29-9-1-27(2-10-29)47(58)54-37-17-19-39(81(67,68)69)35-21-33(79(61,62)63)23-41(43(35)37)83(73,74)75)25-5-13-31(14-6-25)52-49(60)53-32-15-7-26(8-16-32)46(57)51-30-11-3-28(4-12-30)48(59)55-38-18-20-40(82(70,71)72)36-22-34(80(64,65)66)24-42(44(36)38)84(76,77)78;;;;;;/h1-24H,(H,50,56)(H,51,57)(H,54,58)(H,55,59)(H2,52,53,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H,73,74,75)(H,76,77,78);;;;;;/q;6*+1/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMCMLNRWDKUDB-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=CC=C(C=C4)NC(=O)NC5=CC=C(C=C5)C(=O)NC6=CC=C(C=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H30N6Na6O23S6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1401.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does NF279 interact with P2X1 receptors?
A2: NF279 acts as a potent and selective antagonist of P2X1 receptors, effectively blocking their activation by ATP. This interaction prevents the influx of cations like calcium, ultimately inhibiting downstream signaling pathways associated with P2X1 receptor activation. [, ]
Q2: Does NF279 exhibit any agonistic activity on P2X1 receptors?
A3: While primarily classified as an antagonist, some studies suggest that NF279 may exert partial agonistic effects on P2X1 receptors under certain conditions, particularly at lower concentrations. []
Q3: Does NF279 interact with other P2X receptor subtypes?
A4: Yes, NF279 has been shown to inhibit other P2X receptor subtypes, including P2X2, P2X3, and P2X7, although its potency and selectivity for these subtypes are lower compared to P2X1. [, , ]
Q4: Does NF279 interact with targets beyond P2X receptors?
A5: Research suggests that NF279 can also affect non-purinergic targets. For instance, it has been shown to interfere with HIV-1 fusion by blocking virus-coreceptor interactions, specifically by antagonizing the signaling function of chemokine receptors CCR5 and CXCR4. [] Furthermore, NF279 can inhibit the binding of TIMP-3 to LRP1, increasing extracellular TIMP-3 levels and offering potential for treating osteoarthritis. []
Q5: What are the downstream effects of NF279-mediated P2X1 receptor antagonism in a physiological context?
A6: NF279's actions are context-dependent. For example, in the context of HIV-1 infection, NF279 inhibits viral fusion and replication. [, ] In the renal system, NF279 has been shown to inhibit pressure-induced afferent arteriolar autoregulatory responses by blocking P2X1 receptors on preglomerular microvascular smooth muscle cells. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

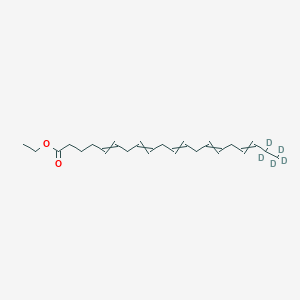


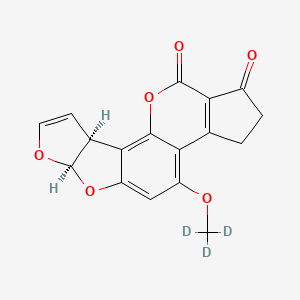

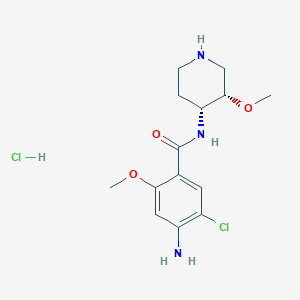

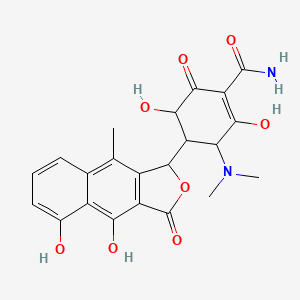
![6-[(3-chloro-2-fluorophenyl)methyl]-1-(1,1-dideuterio-1-hydroxy-3-methylbutan-2-yl)-4-oxo-7-(trideuteriomethoxy)quinoline-3-carboxylic acid](/img/structure/B1141234.png)
